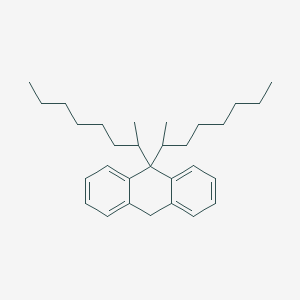
9,9-Di(octan-2-yl)-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the class of dihydroanthracenes. This compound is characterized by the presence of two octan-2-yl groups attached to the 9th position of the dihydroanthracene core. Dihydroanthracenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of 9,10-dihydroanthracene with octan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Di(octan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroanthracene derivatives.
Substitution: The octan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted dihydroanthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9,9-Di(octan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 9,9-Di(octan-2-yl)-9,10-dihydroanthracene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: The parent compound without the octan-2-yl groups.
9,9-Di(ethyl)-9,10-dihydroanthracene: A similar compound with ethyl groups instead of octan-2-yl groups.
9,9-Di(methyl)-9,10-dihydroanthracene: A similar compound with methyl groups instead of octan-2-yl groups.
Uniqueness
9,9-Di(octan-2-yl)-9,10-dihydroanthracene is unique due to the presence of the long-chain octan-2-yl groups, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64833-38-1 |
|---|---|
Fórmula molecular |
C30H44 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
10,10-di(octan-2-yl)-9H-anthracene |
InChI |
InChI=1S/C30H44/c1-5-7-9-11-17-24(3)30(25(4)18-12-10-8-6-2)28-21-15-13-19-26(28)23-27-20-14-16-22-29(27)30/h13-16,19-22,24-25H,5-12,17-18,23H2,1-4H3 |
Clave InChI |
MJMLOBHFMQSPJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1(C2=CC=CC=C2CC3=CC=CC=C31)C(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



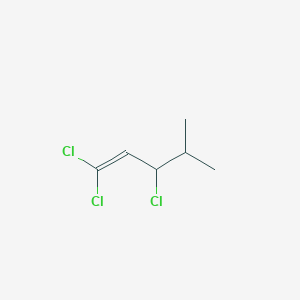
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
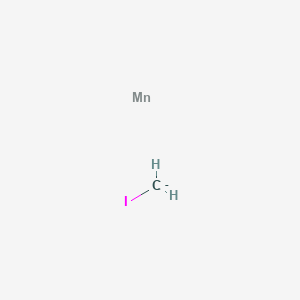
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
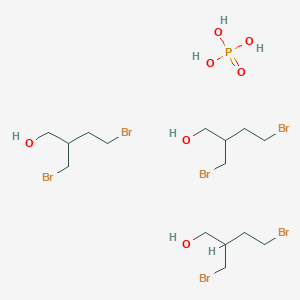
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
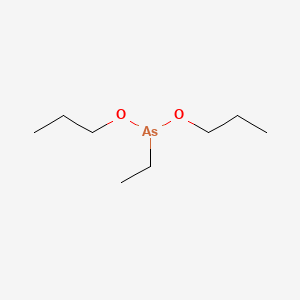
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
